Product packaging for Acromelic acid A(Cat. No.:CAS No. 86630-09-3)

Acromelic acid A

Cat. No.: B1220187
CAS No.: 86630-09-3
M. Wt: 310.26 g/mol
InChI Key: CWXNEBSQRIECMV-PJKMHFRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acromelic acid A is a highly potent neuroexcitatory toxin isolated from the Japanese poisonous mushroom Clitocybe acromelalga . It belongs to the kainoid family of compounds, which are structural analogs of the neurotransmitter glutamate . With a molecular formula of C13H14N2O7 , this compound is recognized for its exceptional ability to induce severe, long-lasting tactile allodynia (pain due to a non-painful stimulus) in experimental models, an effect that can persist for over a month . Its primary research value lies in its selective mechanism of action. While initially thought to be a glutamate receptor agonist, studies suggest it may act on a specific, non-NMDA receptor type, leading to profound depolarization of postsynaptic cells . This activity results in a marked increase in intracellular calcium concentration, triggering a cascade that causes selective degeneration of interneurons in the lower spinal cord without affecting hippocampal neurons, a distinctive feature compared to other excitotoxins like kainic acid . Researchers utilize this compound as a powerful tool in neuroscience to study pain pathways, excitotoxicity, the role of specific spinal interneurons, and the function of non-NMDA glutamate receptors . The synthesis of this compound is complex, involving multiple steps, which has historically limited its availability for large-scale biological studies . This product is presented for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O7 B1220187 Acromelic acid A CAS No. 86630-09-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86630-09-3

Molecular Formula

C13H14N2O7

Molecular Weight

310.26 g/mol

IUPAC Name

5-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]-6-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C13H14N2O7/c16-9(17)3-6-7(4-14-10(6)13(21)22)5-1-2-8(12(19)20)15-11(5)18/h1-2,6-7,10,14H,3-4H2,(H,15,18)(H,16,17)(H,19,20)(H,21,22)/t6-,7+,10-/m0/s1

InChI Key

CWXNEBSQRIECMV-PJKMHFRUSA-N

SMILES

C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CC=C(NC2=O)C(=O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=CC=C(NC2=O)C(=O)O

Canonical SMILES

C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CC=C(NC2=O)C(=O)O

Synonyms

acromelic acid A

Origin of Product

United States

Scientific Research Applications

Neurotoxicity and Mechanism of Action

Acromelic acid A exhibits significant neurotoxic effects, particularly on spinal interneurons. Research has shown that its administration leads to:

  • Selective Damage : this compound selectively damages interneurons in the rat lower spinal cord without affecting the hippocampus .
  • Lactate Dehydrogenase Activity : The compound increases lactate dehydrogenase activity in a concentration-dependent manner, indicating neuronal damage. The effective concentration (EC50) for neurotoxicity is approximately 2.5 µM, significantly lower than that of kainic acid .
  • Glutamate Release : Exposure to this compound results in the release of L-glutamate, although at levels insufficient to directly induce neurotoxicity .

The proposed mechanism suggests that this compound binds to a novel type of non-N-methyl-D-aspartate receptor, leading to depolarization and subsequent neuronal damage through increased intracellular calcium levels .

Case Studies and Experimental Findings

  • Behavioral Changes in Rats :
    • Following intravenous administration of this compound, rats exhibited abnormal behaviors such as cramping and seizures. The lethal dose (LD50) was determined to be between 5 and 5.5 mg/kg .
    • Behavioral symptoms included severe spasticity and paralysis following higher doses, demonstrating the compound's potent neurotoxic effects.
  • Allodynia Induction in Mice :
    • Intrathecal injection of this compound induced tactile allodynia at extremely low doses (as low as 1 fg/mouse), with effects lasting over a month. Higher doses resulted in severe agitation and convulsions .

Neuropharmacology

This compound serves as a valuable tool in neuropharmacological studies due to its ability to activate specific glutamate receptors. Its unique action on non-NMDA receptors provides insights into receptor pharmacology and potential therapeutic targets for neurological disorders.

Toxicology Studies

The compound's potent neurotoxic properties make it relevant for toxicology research, particularly in understanding the mechanisms underlying mushroom poisoning and developing antidotes or protective measures against similar toxins.

Pain Research

Given its ability to induce allodynia, this compound can be used in pain research to model chronic pain conditions. Understanding its effects on sensory neurons may lead to better treatments for neuropathic pain.

Challenges in Research

Despite its potential applications, several challenges hinder the study of this compound:

  • Synthesis Difficulties : The complex synthesis process yields low amounts of the compound, complicating large-scale biological studies .
  • Limited Human Data : While animal studies provide insights into its effects, there is a lack of comprehensive data regarding its impact on humans following accidental ingestion of contaminated mushrooms .

Comparison with Similar Compounds

Table 1: Structural and Functional Differences Among Acromelic Acids

Compound Structural Feature Receptor Affinity (Ki) Neuroexcitatory Potency
AA-A Pyrrolidine-glutamate + isoprenoid AMPA: 15.6 nM; Kainate: 0.44 nM 100× kainic acid
AA-B Hydroxylated isoprenoid Not reported Lower than AA-A
AA-C Methylated side chain Reduced AMPA affinity Moderate toxicity
AA-D/E Additional hydroxyl/methyl groups Uncharacterized Minor contributors

Data compiled from

Functional Analogs: Domoic Acid and Kainic Acid

Domoic Acid

  • Source : Produced by diatoms (Pseudo-nitzschia spp.) and red algae (Chondria armata) .
  • Structure : Shares a tricyclic glutamate backbone but lacks the pyrrolidine ring of AA-A .
  • Activity : Binds AMPA/kainate receptors with Ki = 9.02 pM (in presence of thiocyanate), surpassing AA-A’s affinity under specific conditions . However, AA-A exhibits superior potency in thiocyanate-free assays (Ki = 15.6 nM vs. domoic acid’s 499 nM) .

Kainic Acid

  • Source : Derived from red algae (Digenea simplex) .
  • Activity: Acts as a partial agonist at kainate receptors (KD = 0.44–20.8 nM) but is 100-fold less potent than AA-A in depolarizing neurons .

Table 2: Comparative Binding Affinities of Neuroexcitatory Toxins

Compound Receptor Target Binding Affinity (Ki/KD) Chaotropic Ion Sensitivity
AA-A AMPA 15.6 nM (no thiocyanate) Yes (Ki increases to 289 nM with SCN⁻)
Domoic Acid AMPA 9.02 pM (with SCN⁻) Yes
Kainic Acid Kainate 0.44 nM (high-affinity site) No
AMPA AMPA 160 nM (with SCN⁻) Moderate

Data from

Key Research Findings

Dual Binding Sites : AA-A distinguishes two glutamate receptor populations in rat brain membranes: a high-affinity site (KD = 0.44 nM) and a low-affinity site (KD = 20.8 nM) .

Chaotropic Ion Sensitivity : Thiocyanate ions reduce AA-A’s AMPA-binding affinity (Ki = 15.6 nM → 289 nM), whereas domoic acid’s affinity increases under the same conditions .

Pathogenic Role : AA-A is the primary toxin responsible for Clitocybe acromelalga poisoning, though acromelic acids B–E may contribute synergistically .

Q & A

Q. What experimental models are commonly used to study Acromelic Acid A’s interaction with glutamate receptors?

this compound’s effects on ionotropic glutamate receptors (e.g., AMPA) are typically studied using rat brain synaptic plasma membrane preparations in equilibrium radioligand binding assays. These assays involve competitive inhibition experiments with ligands like [³H]-glutamate or [³H]-AMPA to quantify binding affinity (Ki) and differentiate between high- and low-affinity binding sites . Standard protocols include isolating synaptic membranes, incubating with radiolabeled ligands, and quantifying displacement using scintillation counting.

Q. How can researchers ensure reproducibility in this compound binding assays?

Reproducibility requires strict adherence to:

  • Membrane preparation protocols (e.g., homogenization buffers, centrifugation steps).
  • Ligand concentration ranges (e.g., 0.1–100 nM for [³H]-AMPA).
  • Chaotropic ion conditions (e.g., 100 mM thiocyanate to modulate binding site accessibility). Detailed methodology should align with established guidelines for reporting biochemical assays, including explicit descriptions of reagent sources and equipment settings .

Q. What statistical methods are appropriate for analyzing binding assay data for this compound?

Data should be analyzed using nonlinear regression models (e.g., one- or two-site binding equations in GraphPad Prism) to calculate Ki values. For biphasic inhibition curves, a two-site model is necessary, with statistical validation via F-tests comparing goodness-of-fit between models .

Advanced Research Questions

Q. How should researchers interpret biphasic inhibition curves observed in this compound binding studies?

Biphasic curves suggest two distinct binding sites with differing affinities. For example, this compound exhibits Ki values of 15.1 nM (high-affinity site) and 1.49 µM (low-affinity site) for [³H]-glutamate binding. Researchers must:

  • Validate the two-site model using Akaike information criterion (AIC) or F-tests .
  • Correlate kinetic data with structural studies (e.g., receptor subunit composition) to explain site specificity .

Q. How does the presence of chaotropic ions like thiocyanate affect this compound’s inhibitory potency?

Chaotropic ions alter receptor conformation, modulating ligand accessibility. For instance:

ConditionKi for [³H]-AMPA Binding
No thiocyanate289 nM
100 mM thiocyanate9.02 pM (domoic acid)
Thiocyanate increases this compound’s displacement efficacy, highlighting the importance of buffer composition in experimental design .

Q. How can computational modeling complement experimental data on this compound’s receptor interactions?

Molecular docking simulations or molecular dynamics can predict binding poses and energy landscapes. For example:

  • Homology modeling of AMPA receptor subtypes to identify key residues for this compound binding.
  • Free-energy perturbation calculations to compare affinity across receptor variants. Such models should be validated with mutagenesis studies .

Q. How to reconcile discrepancies between in vitro binding data and in vivo pharmacological effects of this compound?

Discrepancies may arise from:

  • Pharmacokinetic factors (e.g., blood-brain barrier penetration).
  • Off-target effects in complex biological systems. Address these by:
  • Conducting ex vivo receptor autoradiography in treated animals.
  • Pairing binding assays with electrophysiological recordings to assess functional antagonism .

Methodological Guidance

Q. What are best practices for designing competitive vs. non-competitive inhibition studies for this compound?

  • Competitive inhibition : Vary this compound concentration against fixed radioligand levels; linear Schild plots confirm competition.
  • Non-competitive inhibition : Use saturation binding curves with/without this compound; unchanged Bmax suggests non-competitive binding. Include controls like AMPA or domoic acid to benchmark results .

Q. How to optimize literature reviews for this compound research?

  • Use databases like PubMed with keywords: “this compound,” “AMPA receptor antagonism,” “glutamate binding kinetics.”
  • Prioritize primary sources (e.g., Journal of Neurochemistry) over reviews.
  • Cross-reference citations in seminal papers (e.g., ) to identify foundational studies .

Data Presentation and Validation

Q. How should researchers present conflicting binding affinity data in publications?

  • Clearly state experimental conditions (e.g., ion concentrations, membrane sources).
  • Use tables to compare Ki values across studies, noting methodological differences.
  • Discuss potential causes (e.g., receptor isoform variability) in the discussion section .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acromelic acid A
Reactant of Route 2
Acromelic acid A

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